molecular formula C12H10O2 B186846 1,4-Diethynyl-2,5-dimethoxybenzene CAS No. 74029-40-6

1,4-Diethynyl-2,5-dimethoxybenzene

Cat. No. B186846
CAS RN: 74029-40-6
M. Wt: 186.21 g/mol
InChI Key: GAKLCCACADHPRY-UHFFFAOYSA-N
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Description

1,4-Diethynyl-2,5-dimethoxybenzene is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 . It is a solid substance that should be stored in a dark place under an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of 1,4-diethynyl-2,5-dimethoxybenzene involves a reaction with 2,5-dimethoxy-1,4 phenylene bis (ethyne-2,1-diyl) bis (trimethylsilane) in THF (Tetrahydrofuran), followed by the addition of TBAF (Tetrabutylammonium fluoride) and stirring for 2 hours .


Molecular Structure Analysis

The molecular structure of 1,4-Diethynyl-2,5-dimethoxybenzene is represented by the InChI code: 1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 .


Physical And Chemical Properties Analysis

1,4-Diethynyl-2,5-dimethoxybenzene is a solid at 20 degrees Celsius . It should be stored under inert gas and kept away from light and air due to its sensitivity .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity .

Relevant Papers A paper titled “Two-dimensional benzo[1,2-b : 4,5-b′]difurans as donor building blocks” mentions the use of 1,4-diethynyl-2,5-dimethoxybenzene . The paper discusses the effect of alkyl chain length on the BDF donor and the formation of relatively smooth films .

properties

IUPAC Name

1,4-diethynyl-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLCCACADHPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#C)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348804
Record name 1,4-diethynyl-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74029-40-6
Record name 1,4-diethynyl-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 1,4-Diethynyl-2,5-dimethoxybenzene and how do they influence its crystal packing?

A1: 1,4-Diethynyl-2,5-dimethoxybenzene (C12H10O2) possesses a symmetrical structure with two ethynyl groups (-C≡CH) at the 1,4 positions and two methoxy groups (-OCH3) at the 2,5 positions of a benzene ring. Crystallographic studies at 150K reveal that the primary interactions dictating its crystal packing are the weak hydrogen bonds formed between the alkyne hydrogen atoms and the oxygen atoms of the methoxy groups []. This interaction, with an H...O distance of 2.39 Å, plays a crucial role in the solid-state arrangement of the molecules. []

Q2: How does 1,4-Diethynyl-2,5-dimethoxybenzene behave as a bridging ligand in bimetallic ruthenium complexes?

A2: 1,4-Diethynyl-2,5-dimethoxybenzene acts as a bridging ligand in bimetallic ruthenium complexes of the type [{Ru(dppe)Cp*}2(μ-C≡CArC≡C)], where Ar represents the aromatic core of the bridging ligand []. Upon one-electron oxidation, these complexes exhibit unique electronic characteristics. They demonstrate properties of both a bridge-oxidized state, where the electron is removed from the diethynylaromatic ligand, and a mixed-valence state, where the ruthenium centers share the positive charge []. This simultaneous existence of bridge-oxidized and mixed-valence states is attributed to several factors, including the orientation of the aromatic plane relative to the metal d-orbitals involved in π-bonding []. This complex behavior highlights the potential of 1,4-Diethynyl-2,5-dimethoxybenzene and its derivatives in designing materials with intriguing electronic and redox properties.

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